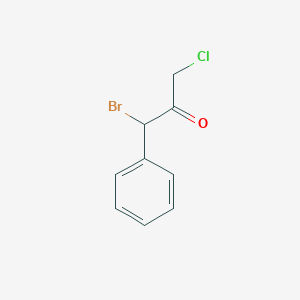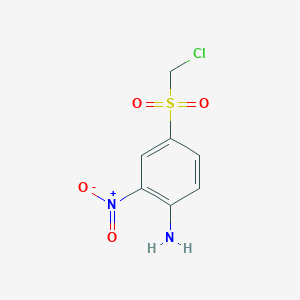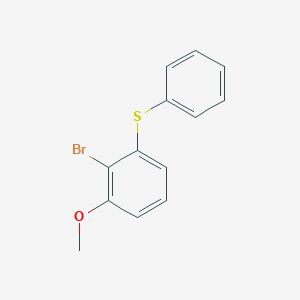![molecular formula C15H15ClO B14587521 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-74-3](/img/structure/B14587521.png)
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chlorinated phenyl group and two methyl groups attached to the phenol ring. It is used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Lacks the chlorinated phenyl group, making it less reactive in certain substitution reactions.
3-Chlorophenol: Lacks the additional methyl groups, affecting its physical and chemical properties.
4-Chlorophenylmethanol: Contains a hydroxyl group on the benzyl carbon instead of the phenol ring.
Uniqueness
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the chlorinated phenyl group and the two methyl groups on the phenol ring. This combination of functional groups imparts distinctive reactivity and properties, making it valuable for specific chemical and industrial applications.
Propriétés
Numéro CAS |
61259-74-3 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H15ClO/c1-10-6-7-13(11(2)15(10)17)8-12-4-3-5-14(16)9-12/h3-7,9,17H,8H2,1-2H3 |
Clé InChI |
PCMNVCLGHYQVBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CC2=CC(=CC=C2)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)

![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)

![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
